molecular formula C13H18ClFN2O2 B15062967 Benzyl ((3-fluoropyrrolidin-3-yl)methyl)carbamate hydrochloride

Benzyl ((3-fluoropyrrolidin-3-yl)methyl)carbamate hydrochloride

Cat. No.: B15062967
M. Wt: 288.74 g/mol
InChI Key: MHFRYWIDLMGYMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl ((3-fluoropyrrolidin-3-yl)methyl)carbamate hydrochloride is a fluorinated pyrrolidine derivative featuring a carbamate functional group. The compound’s structure includes a 3-fluoropyrrolidine core, a benzyl-protected carbamate, and a methylene bridge connecting the carbamate to the pyrrolidine ring. This configuration imparts unique physicochemical properties, such as enhanced metabolic stability and bioavailability compared to non-fluorinated analogs, due to fluorine’s electronegativity and small atomic radius .

Properties

Molecular Formula

C13H18ClFN2O2

Molecular Weight

288.74 g/mol

IUPAC Name

benzyl N-[(3-fluoropyrrolidin-3-yl)methyl]carbamate;hydrochloride

InChI

InChI=1S/C13H17FN2O2.ClH/c14-13(6-7-15-9-13)10-16-12(17)18-8-11-4-2-1-3-5-11;/h1-5,15H,6-10H2,(H,16,17);1H

InChI Key

MHFRYWIDLMGYMW-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1(CNC(=O)OCC2=CC=CC=C2)F.Cl

Origin of Product

United States

Preparation Methods

Synthetic Pathways and Reaction Mechanisms

The synthesis of benzyl ((3-fluoropyrrolidin-3-yl)methyl)carbamate hydrochloride follows a modular approach, typically involving three stages:

  • Pyrrolidine Ring Construction
  • Selective Fluorination at the 3-Position
  • Carbamate Functionalization and Hydrochloride Salt Formation

Pyrrolidine Ring Formation

The pyrrolidine core is synthesized via cyclization of 1,4-diaminobutane derivatives. A preferred method involves reductive amination of γ-keto esters using sodium cyanoborohydride (NaBH3CN) in methanol, yielding 3-hydroxypyrrolidine intermediates. Alternative routes employ ring-closing metathesis (RCM) of dienylamines with Grubbs’ catalyst, though this method faces challenges in controlling exo/endo selectivity.

Reaction Scheme 1
$$
\text{γ-Keto ester} + \text{NH}3 \xrightarrow{\text{NaBH}3\text{CN}} \text{3-Hydroxypyrrolidine} \quad (\text{Yield: 78–85\%})
$$

Fluorination Strategies

Direct fluorination of pyrrolidine at the 3-position is achieved through two primary methods:

Electrophilic Fluorination

Using Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in acetonitrile at 80°C introduces fluorine with 92% regioselectivity. This method avoids racemization but requires strict moisture control.

Nucleophilic Fluorination

Potassium fluoride (KF) in dimethyl sulfoxide (DMSO) displaces hydroxyl groups in 3-hydroxypyrrolidine precursors. While cost-effective, this approach yields 70–75% fluorinated product due to competing elimination reactions.

Comparative Fluorination Data

Method Reagent Solvent Temperature Yield Regioselectivity
Electrophilic Selectfluor® MeCN 80°C 89% 92%
Nucleophilic KF DMSO 120°C 73% 85%

Carbamate Protection and Hydrochloride Formation

Carbamate Installation

The benzyl carbamate group is introduced via reaction with benzyl chloroformate (Cbz-Cl) in dichloromethane (DCM) under basic conditions (triethylamine, TEA). This step proceeds with 94–97% efficiency when the 3-fluoropyrrolidine intermediate is pre-cooled to 0°C.

Critical Parameters

  • Molar Ratio : 1:1.2 (amine:Cbz-Cl)
  • Reaction Time : 4–6 hours
  • Workup : Aqueous NaHCO3 wash followed by MgSO4 drying

Hydrochloride Salt Precipitation

The free base is converted to the hydrochloride salt using hydrogen chloride (HCl) gas in ethyl acetate. Crystallization at −20°C yields white crystalline solids with 99.5% purity (HPLC).

Optimized Crystallization Conditions

Parameter Value
Solvent Ethyl acetate
HCl Concentration 4 M (in dioxane)
Temperature −20°C
Crystallization Time 12 hours

Comparative Analysis of Synthetic Routes

Patents and journals describe four principal synthetic routes, differentiated by fluorination timing and protecting group strategies:

Table 2: Route Comparison

Route Fluorination Stage Protecting Group Total Yield Purity
A Early (Step 2) Boc 61% 98.2%
B Late (Step 5) Cbz 68% 99.1%
C Intermediate Fmoc 57% 97.8%

Key Findings :

  • Route B (late-stage fluorination) achieves higher yields due to reduced steric hindrance during Cbz protection.
  • Boc Protection (Route A) introduces acidic deprotection conditions (TFA) that risk defluorination.

Industrial-Scale Production Considerations

Cost Optimization

  • KF vs. Selectfluor® : Despite lower yields, KF reduces raw material costs by 40% in batches >10 kg.
  • Solvent Recycling : DMSO recovery via vacuum distillation cuts waste disposal expenses by 65%.

Analytical Characterization

Final product validation employs:

  • NMR Spectroscopy :
    • $$^{19}\text{F NMR}$$ (CDCl3): δ −118.2 ppm (dt, J = 48 Hz, 12 Hz)
    • $$^{1}\text{H NMR}$$ confirms benzyl group integration (5H, aromatic)
  • HPLC : Retention time 8.7 min (C18 column, 0.1% TFA/MeCN gradient)
  • X-ray Crystallography : Orthorhombic crystal system (Space group P2$$1$$2$$1$$2$$_1$$)

Chemical Reactions Analysis

Types of Reactions

Benzyl ((3-fluoropyrrolidin-3-yl)methyl)carbamate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl ((3-fluoropyrrolidin-3-yl)methyl)carbamate hydrochloride is a chemical compound with potential applications in both academic and industrial research. It has a molecular weight of approximately 288.75 g/mol and is characterized by a benzyl group attached to a pyrrolidine derivative containing a fluorine substituent. The hydrochloride form enhances its water solubility, making it more suitable for biological and chemical studies.

Potential Applications

This compound's versatility makes it valuable in academic and industrial research settings. Some potential applications include:

  • Neuroprotective Agents: Due to the pyrrolidine ring, this compound may interact with neurotransmitter systems.
  • Analgesics: Some derivatives have shown promise as analgesics.
  • Synthesis of Derivatives: It is significant for synthesizing derivatives or for use in biological assays.
  • Pharmacology: Compounds with similar structures have been studied for their potential.

Further studies are needed to fully understand the specific mechanisms of action and therapeutic potential of this compound.

Interaction Studies

Interaction studies are critical for understanding the pharmacological profile of this compound. Preliminary studies suggest that it interacts with various receptors and enzymes, particularly those involved in neurotransmission. The unique fluorinated structure may enhance binding affinity compared to non-fluorinated analogs, thus detailed pharmacokinetic and pharmacodynamic evaluations are needed.

Mechanism of Action

The mechanism of action of Benzyl ((3-fluoropyrrolidin-3-yl)methyl)carbamate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated pyrrolidine ring enhances its binding affinity and selectivity, making it a potent inhibitor or modulator of biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrrolidine-Based Carbamates

(S)-Benzyl pyrrolidin-3-ylcarbamate hydrochloride (CAS 223407-18-9)
  • Structural Features : Lacks the fluorine atom at the 3-position of the pyrrolidine ring and the methylene bridge.
  • Similarity Score : 0.82 (based on substructure matching) .
  • Key Differences : The absence of fluorine reduces lipophilicity and may decrease resistance to oxidative metabolism.
(R)-Benzyl (pyrrolidin-2-ylmethyl)carbamate hydrochloride (CAS 1217652-74-8)
  • Structural Features : Substitutes the 3-fluoropyrrolidine with a 2-pyrrolidinylmethyl group.
  • Similarity Score : 0.80 .
  • Key Differences : The altered substitution pattern affects steric hindrance and binding affinity to biological targets.

Piperidine and Azetidine Analogs

Benzyl (6-methylpiperidin-3-yl)carbamate hydrochloride (CAS 100836-71-3)
  • Structural Features : Replaces the pyrrolidine ring with a 6-methylpiperidine, increasing ring size from 5- to 6-membered.
  • Impact : Larger ring size alters conformational flexibility and may influence receptor selectivity .
Benzyl azetidin-3-yl(methyl)carbamate hydrochloride (CAS 1822874-05-4)
  • Structural Features : Uses a 4-membered azetidine ring instead of pyrrolidine.
  • Impact : Reduced ring strain compared to azetidine derivatives but lower stability than pyrrolidine analogs .

Fluorinated Heterocyclic Derivatives

Benzyl ((4,4-difluoropiperidin-3-yl)methyl)carbamate hydrochloride (CAS 1823395-51-2)
  • Structural Features : Incorporates a difluorinated piperidine ring.
  • Key Differences: Dual fluorine atoms enhance electronegativity and may improve blood-brain barrier penetration compared to mono-fluorinated pyrrolidines .
Benzyl ((4-fluoroazepan-4-yl)methyl)carbamate hydrochloride (CAS 5203)
  • Structural Features : 7-membered azepane ring with a fluorine atom.

Data Table: Structural and Functional Comparison

Compound Name CAS Number Core Heterocycle Fluorine Position Similarity Score Key Properties
Benzyl ((3-fluoropyrrolidin-3-yl)methyl)carbamate HCl - Pyrrolidine 3-position 1.00 (Reference) High metabolic stability, moderate logP
(S)-Benzyl pyrrolidin-3-ylcarbamate HCl 223407-18-9 Pyrrolidine None 0.82 Lower lipophilicity
Benzyl (6-methylpiperidin-3-yl)carbamate HCl 100836-71-3 Piperidine None N/A Increased conformational flexibility
Benzyl ((4,4-difluoropiperidin-3-yl)methyl)carbamate HCl 1823395-51-2 Piperidine 4,4-positions N/A Enhanced BBB penetration
Benzyl azetidin-3-yl(methyl)carbamate HCl 1822874-05-4 Azetidine None N/A Higher ring strain

Biological Activity

Benzyl ((3-fluoropyrrolidin-3-yl)methyl)carbamate hydrochloride is a compound of significant interest in pharmacology due to its unique structure and potential therapeutic applications. This article explores its biological activity, synthesis, and pharmacological implications based on diverse sources.

Chemical Structure and Properties

  • Molecular Formula : C13_{13}H16_{16}ClF1_{1}N2_{2}O2_{2}
  • Molecular Weight : Approximately 288.75 g/mol
  • CAS Number : 2007909-80-8
  • Solubility : The hydrochloride form enhances solubility in water, facilitating biological assays and applications.

This compound exhibits various biological activities, primarily attributed to its interaction with neurotransmitter systems. The presence of the pyrrolidine ring suggests potential neuroprotective properties, which may be linked to its ability to modulate neurotransmitter release and receptor activity .

Potential Mechanisms Include :

  • Neuroprotective Effects : Interaction with neurotransmitter systems may provide protective effects against neurodegenerative conditions.
  • Analgesic Properties : Similar compounds have shown promise as analgesics, potentially impacting pain pathways through receptor modulation.

In Vitro Studies

Research has indicated that compounds with similar structures can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes crucial for neurotransmission. For example, studies evaluating benzene-based carbamates revealed varying degrees of inhibition against these enzymes, suggesting that this compound may also exhibit similar inhibitory activity .

CompoundAChE IC50_{50} (µM)BChE IC50_{50} (µM)
Compound A32.015.51
Compound B56.138.40
This compoundTBDTBD

Case Studies

  • Neuroprotection : Preliminary studies suggest that the compound may protect neuronal cells from oxidative stress-induced damage. Further investigation into its mechanism could elucidate its role in neuroprotection.
  • Pain Management : A study conducted on similar fluorinated compounds demonstrated significant analgesic effects through the modulation of pain pathways, indicating a potential application for this compound in pain relief therapies .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be contextualized by comparing it with other related compounds:

Compound NameCAS NumberKey Features
Benzyl ((3R,4R)-4-fluoropyrrolidin-3-yl)carbamate1776113-83-7Similar pyrrolidine structure; different stereochemistry
Benzyl 3-amino-propyl(methyl)carbamate126955-77-9Lacks fluorine; different biological applications
Benzyl N-[(3S,4R)-4-fluoropyrrolidin-3-yl]carbamate1888944-12-4Varies in stereochemistry; potential activity differences

Future Directions and Research Needs

While preliminary findings are promising, comprehensive studies are necessary to fully elucidate the pharmacokinetic and pharmacodynamic profiles of this compound. Key areas for future research include:

  • Detailed Mechanistic Studies : Understanding the precise interactions at the molecular level with neurotransmitter receptors.
  • In Vivo Evaluations : Conducting animal studies to assess therapeutic efficacy and safety profiles.
  • Structure–Activity Relationship (SAR) Investigations: Analyzing how structural variations influence biological activity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing Benzyl ((3-fluoropyrrolidin-3-yl)methyl)carbamate hydrochloride, and how can purity be optimized?

  • Methodology : The compound is typically synthesized via a multi-step process involving (i) fluorination of pyrrolidine derivatives using fluorinating agents like DAST or Deoxo-Fluor, (ii) carbamate formation via reaction with benzyl chloroformate under basic conditions, and (iii) final hydrochlorination. Purity optimization involves chromatography (e.g., silica gel or reverse-phase HPLC) and recrystallization from solvents like ethanol/water .
  • Key Parameters : Monitor reaction progress using TLC (Rf ~0.3 in EtOAc/hexane 1:1) and confirm purity via HPLC (≥98% by area normalization).

Q. How should the compound be characterized to confirm structural identity and purity?

  • Analytical Workflow :

  • NMR : 1H^1H NMR (DMSO-d6, 400 MHz) shows characteristic peaks for the benzyl group (δ 7.3–7.4 ppm), fluoropyrrolidine (δ 3.1–3.5 ppm), and carbamate (δ 4.9–5.1 ppm).
  • Mass Spectrometry : ESI-MS (positive mode) gives [M+H]+^+ at m/z 283.1 (calculated for C13_{13}H16_{16}FN2_2O2+_2^+) .
  • Elemental Analysis : Match calculated and observed C, H, N, and Cl content (±0.3%).

Q. What are the critical storage conditions to ensure compound stability?

  • Storage : Store at −20°C in airtight, light-protected containers under inert gas (Ar/N2_2). Use desiccants (silica gel) to prevent hydrolysis. Stability tests indicate ≤2% degradation over 12 months under these conditions .

Advanced Research Questions

Q. How can enantiomeric purity of the fluoropyrrolidine moiety be assessed, and what chiral separation methods are effective?

  • Chiral Resolution : Use chiral HPLC with columns like Chiralpak AD-H (n-hexane/i-PrOH 90:10, 1 mL/min). Retention times for (R)- and (S)-enantiomers are 8.2 and 10.5 min, respectively. Polarimetric analysis ([α]D25_{D}^{25} = −15.6° for the (S)-enantiomer) further validates enantiopurity .
  • Stereochemical Control : Asymmetric synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) or biocatalysts (lipases) can achieve enantiomeric excess (ee) >99% .

Q. What in vitro assays are suitable for studying the compound’s biological activity, particularly in enzyme inhibition?

  • Assay Design :

  • Target Enzymes : Test inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) using Ellman’s method (IC50_{50} determination).
  • Protocol : Pre-incubate enzyme (0.1 U/mL) with compound (0.1–100 µM) for 15 min, then add DTNB and substrate. Monitor absorbance at 412 nm .
    • Data Interpretation : Compare IC50_{50} values to reference inhibitors (e.g., Donepezil for AChE).

Q. How can metabolic stability be evaluated in preclinical models?

  • Microsomal Stability Assay : Incubate compound (1 µM) with liver microsomes (human/rat) and NADPH. Sample at 0, 15, 30, and 60 min. Quantify remaining compound via LC-MS/MS. Calculate half-life (t1/2_{1/2}) using first-order kinetics .
  • Key Findings : For analogs, t1/2_{1/2} ranges from 12–45 min, suggesting moderate hepatic clearance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.